2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one
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Overview
Description
2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one is an organic compound with the molecular formula C14H20O2 It is a ketone derivative characterized by the presence of a phenyl group substituted with a propan-2-yloxy group and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or resins, with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Similar structure but lacks the propan-2-yloxy group.
4-(Propan-2-yloxy)benzaldehyde: Contains the propan-2-yloxy group but lacks the dimethylpropanone moiety.
Uniqueness
2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one is unique due to the combination of its structural features, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-propan-2-yloxyphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-12-8-6-11(7-9-12)13(15)14(3,4)5/h6-10H,1-5H3 |
InChI Key |
BYCYZGJBHIWYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
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